molecular formula C13H15N3O3 B1329694 Trp-gly CAS No. 7360-09-0

Trp-gly

Cat. No. B1329694
CAS RN: 7360-09-0
M. Wt: 261.28 g/mol
InChI Key: UYKREHOKELZSPB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis of Trp-Gly

The synthesis of Trp-Gly pseudodipeptides has been explored through the creation of 3-amino-delta-valerolactams, which were then converted into various pseudodipeptides including Fmoc-[Trp-Gly]. This process involved conjugate addition and Curtius rearrangement, demonstrating a method for producing constrained dipeptides that can serve as surrogates for traditional dipeptides in peptide synthesis .

Molecular Structure Analysis

Conformational studies of the Trp-Gly surrogate within tripeptide analogues revealed that different diastereomers can adopt distinct structures. Specifically, diastereomer 17a was found to adopt a gamma-turn/distorted type II beta-turn structure, while diastereomer 17b primarily adopted a gamma-turn structure. These findings were determined through NMR experiments and molecular modeling calculations, providing insight into the potential secondary structures that Trp-Gly containing peptides can form .

Chemical Reactions Analysis

The Trp-His-Gly-Arg derived macrocycle of moroidin was synthesized using a series of reactions including the Horner–Wadsworth–Emmons reaction. This synthesis pathway highlights the chemical reactivity of the Trp-Gly sequence within a larger peptide context and demonstrates the utility of such reactions in constructing complex peptide structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of Trp-Gly can be inferred from studies on related systems. For instance, the folding dynamics of the Trp-cage miniprotein, which contains a Gly residue, have been investigated using time-resolved vibrational spectroscopy and molecular dynamics simulations. These studies provide evidence for a native-like intermediate in the folding pathway and offer insights into the stability and conformational preferences of peptides containing Trp and Gly residues .

Additionally, the crystal structure of a human tRNA(Gly) microhelix has been resolved, which, while not directly related to the Trp-Gly dipeptide, provides context for the role of Gly in tRNA and protein synthesis. The structure of the microhelix and the surrounding water network at high resolution offers a detailed view of the interactions that Gly residues can participate in within biological molecules .

Scientific Research Applications

Selective Labeling of Tryptophan in Proteins

  • Scientific Field: Biochemistry
  • Summary of Application: A method has been developed for the selective, rapid, and efficient chemical modification of the side chain of tryptophan amino acids in proteins . This method, known as tryptophan chemical ligation by cyclization (Trp-CLiC), allows for the systematic, proteome-wide identification of tryptophan residues .
  • Methods of Application: The Trp-CLiC method involves the use of reagents containing oxaziridine (a molecule that includes an oxygen–nitrogen–carbon ring) for selective labeling with the amino acid methionine by redox-activated chemical tagging (ReACT) . These reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .
  • Results or Outcomes: The Trp-CLiC method offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes . This method enables the systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .

C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides

  • Scientific Field: Biochemistry
  • Summary of Application: This research focuses on the C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. It plays a key role in protein-protein interactions and protein-membrane interactions .
  • Methods of Application: The study determined the kinetic parameters of cyclo-l-Trp–Gly, a cyclic dipeptide consisting of a tryptophanyl and glycine . This compound was identified as the best substrate with a KM value of 169.7 μM and a turnover number of 0.1307 s−1 .
  • Results or Outcomes: The research provides an outlook for future research directions and describes possible research applications . The findings could have implications for understanding the biochemical interactions of proteins and developing new therapeutic strategies .

Tryptophan Chemical Ligation by Cyclization (Trp-CLiC)

  • Scientific Field: Biochemistry
  • Summary of Application: This research focuses on the development of a method for labeling tryptophan that conceptually resembles the biosynthesis of bioactive natural products . This method, known as tryptophan chemical ligation by cyclization (Trp-CLiC), allows for the systematic, proteome-wide identification of tryptophan residues .
  • Methods of Application: The Trp-CLiC method involves the use of probes containing oxaziridine (a molecule that includes an oxygen–nitrogen–carbon ring) for selective labeling with the amino acid methionine by redox-activated chemical tagging (ReACT) . These reagents modify tryptophan’s indole side chain in a manner resembling the formation of cyclized alkaloid natural products .
  • Results or Outcomes: The Trp-CLiC method offers a general platform for modifying tryptophan with high speed and selectivity over other amino acids, even across whole proteomes . This method enables the systematic identification and characterization of biochemically active tryptophan residues that interact with other biomolecules and contribute to physiological processes .

Future Directions

While specific future directions for research on Trp-Gly are not mentioned in the search results, it’s clear that further studies could focus on elucidating its synthesis, chemical reactions, mechanism of action, and potential biological roles. Additionally, given the antimicrobial activity of some tryptophan-rich peptides , Trp-Gly could potentially be explored in this context.

properties

IUPAC Name

2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKREHOKELZSPB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319027
Record name L-Tryptophanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trp-gly

CAS RN

7360-09-0
Record name L-Tryptophanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7360-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tryptophanylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7360-09-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRYPTOPHYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLE75A3004
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trp-gly
Reactant of Route 2
Reactant of Route 2
Trp-gly
Reactant of Route 3
Reactant of Route 3
Trp-gly
Reactant of Route 4
Reactant of Route 4
Trp-gly
Reactant of Route 5
Reactant of Route 5
Trp-gly
Reactant of Route 6
Reactant of Route 6
Trp-gly

Citations

For This Compound
12,900
Citations
JW Elam, DH Levy - The Journal of Physical Chemistry B, 1998 - ACS Publications
… We chose Trp-Gly as a model compound in this study for a number of reasons. … Trp-Gly is the smallest and therefore simplest tryptophan containing peptide. Nevertheless, Trp-Gly is …
Number of citations: 45 pubs.acs.org
M Ecija, A Diez, M Rubiralta… - The Journal of …, 2003 - ACS Publications
… Compounds trans-11a−c were derivatized to be used as Trp-Gly, Ile-Gly, and Phe-Gly … Once pseudodipeptide analogues were obtained, we proceeded to prepare tripeptides Ac-{Trp-Gly…
Number of citations: 35 pubs.acs.org
L Eidenschink, BL Kier, KNL Huggins… - Proteins: Structure …, 2009 - Wiley Online Library
… The π–cation, and Trp/Gly-H N interactions have been defined. The latter can give rise to >3 ppm upfield shifts for the Gly-H N in -WX n G- units both in turns (n = 2) and at the C-termini (…
Number of citations: 77 onlinelibrary.wiley.com
J Erchegyi, AJ Kastin, JE Zadina - Peptides, 1992 - Elsevier
… The synthesis of Tyr-Pro-Trp-Gly-NH2 and TyrPro-Trp-Gly … Tyr-Pro-Trp-Gly-NH2 and Tyr-Pro-Trp-Gly was performed by … of the protonated form of Tyr-Pro-Trp-Gly-NH2, and a peak at …
Number of citations: 100 www.sciencedirect.com
X Pang, M Zhang, L Zhou, F Xie, H Lu, W He… - European journal of …, 2011 - Elsevier
… After testing these three synthetic peptides, we found that the peptide Trp-Gly-Pro (WGP) showed comparable inhibitory ability as positive control cyclosporine A (CsA) on CypA-…
Number of citations: 15 www.sciencedirect.com
T ISHIDA, Y TODA, M TARUI, M DOI… - Chemical and …, 1994 - jstage.jst.go.jp
… The degree of downfield shift is more pronounced for Trp—Gly—Gly— Glu than for Trp—Gly—Glwaln, and this could be due to the … 1b could be possible in the case of Trp—Gly— …
Number of citations: 7 www.jstage.jst.go.jp
D Shemesh, C Hättig, W Domcke - Chemical Physics Letters, 2009 - Elsevier
… as the lowest excited state in Trp-Gly. The lower oscillator strength and dipole … Trp-Gly. While the energy difference of both states is about 0.31 eV in indole, it is merely 0.09 eV in Trp-Gly…
Number of citations: 30 www.sciencedirect.com
WA Banks, AJ Kastin… - Journal of neuroscience …, 1993 - Wiley Online Library
Tyr‐W‐MIF‐1 (Tyr‐Pro‐Trp‐Gly‐NH 2 ) is a recently isolated peptide that belongs to a larger family that includes Tyr‐MIF‐1 (Tyr‐Pro‐Leu‐Gly‐NH 2 ) and MIF‐1 (Pro‐Leu‐Gly‐NH 2 ). …
Number of citations: 54 onlinelibrary.wiley.com
AWH Cheung, W Danho, J Swistok, L Qi… - Bioorganic & medicinal …, 2002 - Elsevier
… The acylguanidine analogue 11 was prepared as follows: pentapeptide Bu-His(Trt)-DPhe-Glu(Oall)-Trp-Gly-resin was prepared on solid phase using standard Fmoc methodology. With …
Number of citations: 40 www.sciencedirect.com
L Zheng, H Dong, G Su, Q Zhao, M Zhao - Food Chemistry, 2016 - Elsevier
… Results showed that Tyr- and Trp-Gly could quench the radicals effectively in ABTS and … The protective effects of these dipeptides decreased in the following order: Trp-Gly > Tyr-Gly > …
Number of citations: 57 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.